molecular formula C8H13N3 B1500477 3-Pyridazinamine, 6-methyl-4-(1-methylethyl)- CAS No. 912331-53-4

3-Pyridazinamine, 6-methyl-4-(1-methylethyl)-

Cat. No. B1500477
M. Wt: 151.21 g/mol
InChI Key: WOYZKVZZODHILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridazinamine, 6-methyl-4-(1-methylethyl)- is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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properties

CAS RN

912331-53-4

Product Name

3-Pyridazinamine, 6-methyl-4-(1-methylethyl)-

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

6-methyl-4-propan-2-ylpyridazin-3-amine

InChI

InChI=1S/C8H13N3/c1-5(2)7-4-6(3)10-11-8(7)9/h4-5H,1-3H3,(H2,9,11)

InChI Key

WOYZKVZZODHILN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=N1)N)C(C)C

Canonical SMILES

CC1=CC(=C(N=N1)N)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[4-(1-methylethyl)-6-methyl-pyridazin-3-yl]-2,2-dimethyl-propionamide (1.38 g, 5.87 mmol) is treated with HCl 0 (10 mL), and refluxed for 3 h. It is cooled to rt, poured into ice-H2O (30 mL); extracted with EtOAc (2×30 mL). The aqueous layer is treated with 5 M NaOH to adjust the pH to 8-9. It is then extracted with EtOAc (3×50 mL); dried with Na2SO4, filtered and concentrated gives the title compound (0.59 g, 3.91 mmol, 67%). %). 1H NMR (CDCl3): δ 1.28 (d, J=7.0 Hz, 6H), 2.51 (s, 3H), 2.72-2.83 (m, 1H), 5.95 (bs, 2H), 7.02 (s, 1H) ppm. ES-MS (m/z): calcd for C8H13N3 (M+H)+: 152.2. found: 152.1.
Name
N-[4-(1-methylethyl)-6-methyl-pyridazin-3-yl]-2,2-dimethyl-propionamide
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
67%

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